Methyl 3-vinylbenzoate

Description

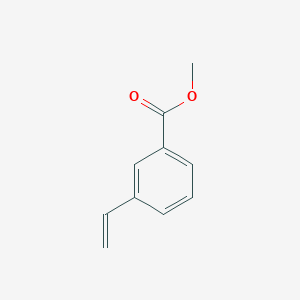

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKUHNGECMPIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38383-50-5 | |

| Record name | methyl 3-ethenylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-vinylbenzoate

Foreword: Unveiling the Potential of a Versatile Monomer

Methyl 3-vinylbenzoate is a fascinating bifunctional molecule that is gaining traction in the fields of polymer chemistry and materials science. Its structure, which incorporates both a polymerizable vinyl group and a modifiable ester functionality, makes it a valuable building block for the synthesis of advanced polymers with tailored properties. This guide provides an in-depth exploration of the synthesis and properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the most effective synthetic routes, providing not just protocols but also the mechanistic reasoning behind them. Furthermore, we will present a comprehensive overview of the compound's physicochemical and spectroscopic properties, and discuss its reactivity and potential applications.

I. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we will focus on three robust and widely applicable methods: the Heck reaction, the Wittig reaction, and the Suzuki coupling.

The Heck Reaction: A Palladium-Catalyzed Approach

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.[1][2] This reaction is an excellent choice for the synthesis of this compound, starting from the readily available methyl 3-bromobenzoate and ethylene gas.

Mechanism and Rationale:

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide (methyl 3-bromobenzoate) to a palladium(0) complex.[3] This is followed by the coordination and insertion of the alkene (ethylene) into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product, this compound, and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HBr with the help of a base, regenerating the palladium(0) catalyst.[4]

Experimental Protocol: Heck Vinylation of Methyl 3-bromobenzoate

-

Materials:

-

Methyl 3-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethylene gas

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

To a high-pressure reaction vessel, add methyl 3-bromobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the vessel with argon several times.

-

Add anhydrous DMF and triethylamine (2 equivalents) via syringe.

-

Pressurize the vessel with ethylene gas (typically 2-3 atm).

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and carefully vent the excess ethylene.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Caption: Heck Reaction Workflow for this compound Synthesis

The Wittig Reaction: Converting a Formyl Group to a Vinyl Group

The Wittig reaction provides a classic and reliable method for alkene synthesis from carbonyl compounds. For this compound, the precursor would be methyl 3-formylbenzoate, which is then reacted with a methylidene phosphorane.

Mechanism and Rationale:

The reaction proceeds via the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This zwitterionic species then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction.[5]

Experimental Protocol: Wittig Olefination of Methyl 3-formylbenzoate

-

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Methyl 3-formylbenzoate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of methyl 3-formylbenzoate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.

-

Caption: Wittig Reaction Workflow for this compound Synthesis

The Suzuki Coupling: A Versatile Cross-Coupling Method

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This method can be employed to synthesize this compound by coupling methyl 3-bromobenzoate with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate.[7]

Mechanism and Rationale:

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. A base is required to activate the organoboron reagent for transmetalation.[8]

Experimental Protocol: Suzuki Coupling of Methyl 3-bromobenzoate

-

Materials:

-

Methyl 3-bromobenzoate

-

Potassium vinyltrifluoroborate

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

In a reaction flask, combine methyl 3-bromobenzoate (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), palladium(II) chloride (0.02 equivalents), triphenylphosphine (0.06 equivalents), and cesium carbonate (3 equivalents).

-

Evacuate and backfill the flask with argon.

-

Add a 9:1 mixture of THF and water.

-

Heat the mixture to reflux (around 70-80 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

II. Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in various applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | - |

| Molecular Weight | 162.19 g/mol | - |

| Physical Form | Liquid | [9] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [9] |

Spectroscopic Data (Predicted and Inferred)

Detailed experimental spectra for this compound are not widely published. However, we can predict the key features based on the known spectra of similar compounds, such as methyl 4-vinylbenzoate[10], methyl 3-methylbenzoate[11], and methyl 3-nitrobenzoate.[12][13]

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.1 ppm (s, 1H): Aromatic proton at C2 (between the two substituents).

-

δ ~7.8-7.9 ppm (d, J ≈ 7.6 Hz, 1H): Aromatic proton at C6.

-

δ ~7.5-7.6 ppm (d, J ≈ 7.6 Hz, 1H): Aromatic proton at C4.

-

δ ~7.3-7.4 ppm (t, J ≈ 7.6 Hz, 1H): Aromatic proton at C5.

-

δ ~6.6-6.8 ppm (dd, J ≈ 17.6, 10.8 Hz, 1H): Vinylic proton (-CH=CH₂).

-

δ ~5.8-5.9 ppm (d, J ≈ 17.6 Hz, 1H): Vinylic proton (trans to aryl, =CH₂).

-

δ ~5.3-5.4 ppm (d, J ≈ 10.8 Hz, 1H): Vinylic proton (cis to aryl, =CH₂).

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~137 ppm: Vinylic carbon (-CH=).

-

δ ~137 ppm: Aromatic quaternary carbon attached to the vinyl group.

-

δ ~131 ppm: Aromatic quaternary carbon attached to the ester group.

-

δ ~130 ppm: Aromatic CH carbon.

-

δ ~129 ppm: Aromatic CH carbon.

-

δ ~128 ppm: Aromatic CH carbon.

-

δ ~127 ppm: Aromatic CH carbon.

-

δ ~116 ppm: Vinylic carbon (=CH₂).

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy:

-

~3080 cm⁻¹: C-H stretching of the vinyl group.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1720 cm⁻¹: Strong C=O stretching of the ester.

-

~1630 cm⁻¹: C=C stretching of the vinyl group.

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching.

-

~1280 cm⁻¹: C-O stretching of the ester.

-

~990, 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

Mass Spectrometry (MS):

-

m/z = 162 (M⁺): Molecular ion peak.

-

m/z = 131: Loss of -OCH₃.

-

m/z = 103: Loss of -COOCH₃.

III. Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and opens up a wide range of applications, particularly in polymer and materials science.

Reactivity of the Vinyl Group

The vinyl group is susceptible to free-radical polymerization, allowing for the synthesis of poly(this compound).[14] However, the reactivity of vinyl benzoate monomers is generally lower than that of vinyl acetate. The ester group can influence the reactivity of the vinyl group through resonance and inductive effects. This polymerization capability makes it a valuable monomer for creating functional polymers.

Reactivity of the Ester Group

The methyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid (3-vinylbenzoic acid) or transesterification with other alcohols. This allows for post-polymerization modification of polymers derived from this compound, enabling the introduction of different functional groups or cross-linking sites.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer in the synthesis of specialty polymers. The resulting polymers, poly(this compound), can be further modified through the ester group. Potential applications include:

-

Functional Coatings and Adhesives: The ability to modify the polymer backbone allows for the development of coatings and adhesives with tailored properties such as improved adhesion, chemical resistance, and tunable refractive index.

-

Photoresists and Lithography: Vinyl-containing aromatic compounds are often used in the formulation of photoresists for microelectronics fabrication.[15]

-

Drug Delivery Systems: The ester linkages in the polymer backbone can be designed to be hydrolytically or enzymatically cleavable, making these materials candidates for biodegradable drug delivery vehicles.

-

Cross-linked Networks and Gels: The vinyl group can participate in copolymerizations with multifunctional monomers to create cross-linked polymer networks and hydrogels.[2]

IV. Conclusion

This compound is a versatile and valuable monomer with significant potential in the development of advanced materials. The synthetic routes outlined in this guide, including the Heck, Wittig, and Suzuki reactions, provide reliable methods for its preparation. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective utilization. The dual reactivity of the vinyl and ester groups offers a rich platform for the design of novel polymers with a wide range of applications, from specialty coatings to biomedical devices. As research in materials science continues to advance, the importance of such functional monomers is set to grow, making this compound a compound of considerable interest for further investigation.

V. References

-

The polymerization of vinyl benzoate. (2025). ResearchGate. [Link]

-

Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723–7727. [Link]

-

US Patent 6313340B1. (2001). Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions. Google Patents.

-

GB Patent 636196A. (1950). Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids. Google Patents.

-

Preparation of Methyl Benzoate. (n.d.). University of Babylon. [Link]

-

Smeets, N. M. B., et al. (2015). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]

-

methyl 2-vinylbenzoate. (2025). ChemSrc. [Link]

-

A two step synthesis of methyl 3-nitrobenzene. (n.d.). St. Benedict's School. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. [Link]

-

Methyl 4-vinylbenzoate. (2011). The Royal Society of Chemistry. [Link]

-

Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Heck arylation of methyl vinyl ketone with phenyl iodides. (2018). ResearchGate. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of 4 vinylbenzoic acid using the Wittig reaction. (2025). Filo. [Link]

-

ChemInform Abstract: Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron—Wittig Reaction. (2010). ResearchGate. [Link]

-

Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman State University. [Link]

-

Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). ResearchGate. [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89, 16195–16202. [Link]

-

Methyltriphenylphosphonium Methylcarbonate, an All-In- One Wittig Vinylation Reagent. (2015). Ca' Foscari University of Venice. [Link]

-

Methyl Benzoate. (n.d.). PubChem. [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

-

Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. (2018). Chegg. [Link]

-

Methyl 3-nitrobenzoate. (n.d.). PubChem. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (1964). ResearchGate. [Link]

-

Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an. (1994). Eindhoven University of Technology. [Link]

-

Vibrational Spectroscopy of Methyl benzoate. (2018). ResearchGate. [Link]

-

What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit. [Link]

Sources

- 1. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]

- 2. GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 38383-50-5 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. Methyl 3-methylbenzoate(99-36-5) 1H NMR [m.chemicalbook.com]

- 12. Solved Label the peaks for the given 1H NMR and 13C NMR | Chegg.com [chegg.com]

- 13. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents [patents.google.com]

"Methyl 3-vinylbenzoate CAS number and chemical data"

An In-Depth Technical Guide to Methyl 3-vinylbenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on this compound, from its fundamental chemical properties to its synthesis and applications, with a focus on scientific integrity and practical utility.

Core Chemical Identity and Properties

This compound, also known as Methyl 3-ethenylbenzoate, is an organic compound featuring both a vinyl group and a methyl ester attached to a benzene ring at the meta position.[1] This bifunctional nature makes it a versatile building block in organic synthesis. Its unique electronic and steric properties, derived from the meta-substitution pattern, influence its reactivity and make it a valuable precursor for specialized polymers and complex pharmaceutical intermediates.[2]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 38383-50-5 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 3-ethenylbenzoate, 3-Vinylbenzoic acid methyl ester | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| Storage | Store at -20°C, sealed in a dry environment | [3] |

| SMILES | C=Cc1cccc(c1)C(=O)OC | [1] |

| InChI Key | MBKUHNGECMPIHH-UHFFFAOYSA-N | [1] |

Synthesis Pathway: Esterification of 3-Vinylbenzoic Acid

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of 3-vinylbenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds under relatively mild conditions. The causality behind this choice of protocol lies in the high availability of the starting materials and the straightforward purification of the final product. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Fischer Esterification workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a solution of 3-vinylbenzoic acid (1.0 eq) in excess methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1 eq) while cooling the mixture in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

This compound possesses two key reactive sites: the vinyl group and the ester moiety.

-

Vinyl Group Reactivity: The vinyl group is susceptible to a wide range of transformations. It readily participates in polymerization reactions (free-radical, cationic, or transition-metal catalyzed) to produce polystyrene-like polymers with pendant ester groups.[2] These ester functionalities can be further modified post-polymerization. The vinyl group also undergoes classic alkene reactions such as hydrogenation, halogenation, and epoxidation. Furthermore, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of complex substituents.

-

Ester Group Reactivity: The methyl ester can be hydrolyzed under acidic or basic (saponification) conditions to regenerate the corresponding carboxylic acid (3-vinylbenzoic acid). It can also undergo transesterification with other alcohols, typically under acid or base catalysis, to form different esters.[4] Additionally, the ester can be reduced to the corresponding primary alcohol (3-vinylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

A. Monomer for Specialty Polymers

Due to its reactive vinyl group, this compound is used as a monomer for creating functional polymers. The resulting polymers, poly(this compound), can be tailored for specific properties. The presence of the ester group in the polymer backbone increases polarity and can be used as a handle for further chemical modifications, such as hydrolysis to create ion-exchange resins or amidation to attach bioactive molecules.

B. Intermediate in Pharmaceutical Synthesis

In drug discovery, functionalized benzoates are common structural motifs. The methyl ester and vinyl groups of this compound serve as versatile synthetic handles for building complex molecular architectures.[5] The vinyl group, for instance, can be transformed into other functional groups or used as an anchor point for coupling reactions to construct the carbon skeleton of a target drug molecule. The introduction of methyl groups and ester functionalities into small molecules is a key strategy in lead optimization, as it can modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[6]

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the vinyl protons (a multiplet system, typically between δ 5.0-7.0 ppm), aromatic protons (multiplets in the δ 7.0-8.5 ppm range), and a sharp singlet for the methyl ester protons around δ 3.9 ppm.

-

¹³C NMR: Key resonances would include the ester carbonyl carbon (~166 ppm), aromatic carbons (~125-140 ppm), the vinyl carbons (~115 and ~136 ppm), and the methyl ester carbon (~52 ppm).[8][9]

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching band for the ester at approximately 1720-1730 cm⁻¹. Other significant peaks would include C-O stretching bands around 1100-1300 cm⁻¹, aromatic C=C stretching vibrations near 1600 cm⁻¹, and C-H stretching from the vinyl and aromatic groups above 3000 cm⁻¹.[10][11][12]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [13][14] |

| Storage | Store in a tightly sealed container in a freezer at -20°C, away from moisture and oxidizing agents. | [3] |

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][15][16]

References

-

A two step synthesis of methyl 3-nitrobenzene . Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) . Human Metabolome Database. [Link]

-

Methyl 4-vinylbenzoate - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

- Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids.

-

This compound . MySkinRecipes. [Link]

- Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.

-

METHYL 3-ETHENYLBENZOATE . gsrs.ncats.nih.gov. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... . ResearchGate. [Link]

-

Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

-

[Application of methyl in drug design] . PubMed. [Link]

-

Methyl 4-ethenylbenzoate | C10H10O2 | CID 583124 . PubChem. [Link]

-

Benzoic acid, methyl ester . NIST WebBook. [Link]

-

Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Anasazi Instruments. [Link]

-

Provide the IR spectrum analysis for methyl benzoate . Brainly. [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate . Sciencing. [Link]

-

Infrared study of vinyl acetate, methyl acrylate and methyl methacrylate in various solvents . ScienceDirect. [Link]

-

Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

How does Methyl Benzoate react with alcohols? . Evergreensino Chemical Co.,Ltd. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. How does Methyl Benzoate react with alcohols? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]

- 5. benchchem.com [benchchem.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 9. aiinmr.com [aiinmr.com]

- 10. brainly.com [brainly.com]

- 11. sciencing.com [sciencing.com]

- 12. fiedlerchemistry.com [fiedlerchemistry.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. chemos.de [chemos.de]

"physical and chemical properties of Methyl 3-vinylbenzoate"

An In-Depth Technical Guide to Methyl 3-vinylbenzoate: Properties, Reactivity, and Applications

Abstract

This compound (CAS No. 38383-50-5) is a bifunctional organic molecule of significant interest to researchers in polymer chemistry and synthetic organic chemistry. Possessing both a polymerizable vinyl group and a reactive methyl ester on a benzene ring, it serves as a versatile monomer and building block for advanced materials and complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and field-proven insights into its reactivity and applications. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.

Molecular Overview

This compound is an aromatic ester characterized by a vinyl (-CH=CH₂) substituent at the meta-position relative to the methyl ester (-COOCH₃) group. This unique arrangement of functional groups imparts a dual reactivity that makes it a valuable precursor in various chemical transformations. Its structure allows for the synthesis of polymers with pendant ester groups or the incorporation of a vinyl-aromatic moiety into larger molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is important to note that while data for the molecular formula and weight are well-established, specific experimental values for properties like boiling point and density are not consistently reported in the literature for the meta isomer.

| Property | Value | Source(s) |

| CAS Number | 38383-50-5 | |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| IUPAC Name | methyl 3-ethenylbenzoate | [4] |

| Synonyms | Methyl m-vinylbenzoate, 3-Vinylbenzoic acid methyl ester | [1][4] |

| Appearance | Liquid | |

| Boiling Point | Data not available | [1][5] |

| Melting Point | Data not available | [1][6] |

| Density | Data not available | [1][5][6] |

| Storage Temperature | Store in freezer, under -20°C, sealed in dry conditions | [1] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups: the vinyl group and the methyl ester.

Reactivity of the Vinyl Group

The vinyl group is susceptible to addition reactions, with the most significant being free-radical polymerization. This reaction is the foundation of its use in materials science.

-

Causality: The π-bond of the vinyl group is electron-rich and can be readily attacked by a radical initiator (e.g., AIBN, benzoyl peroxide). This initiates a chain reaction where the newly formed radical monomer adds to other monomers, propagating the polymer chain until termination. The resulting polymer is poly(this compound), which features a polystyrene-like backbone with pendant methyl ester groups. These groups can be further modified post-polymerization, for example, through hydrolysis to create poly(3-vinylbenzoic acid).

Caption: Workflow for free-radical polymerization of vinyl monomers.

Reactivity of the Ester Group

The methyl ester group undergoes reactions typical of esters, most notably hydrolysis.

-

Causality: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-vinylbenzoic acid and methanol. This reaction is often used to modify the properties of polymers derived from this monomer, transforming a relatively hydrophobic polymer into a hydrophilic or pH-responsive one.

Reactivity of the Aromatic Ring

The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position. Since the vinyl group is already at a meta position, further substitutions (e.g., nitration, halogenation) will be directed to the other meta positions (C5) or the ortho/para positions relative to the vinyl group, though the deactivating effect of the ester generally makes such reactions sluggish.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below, based on analyses of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule:

-

Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.

-

Vinyl Protons (δ 5.0-7.0 ppm): The three vinyl protons will exhibit a characteristic AMX splitting pattern. The geminal protons (-CH=CH₂ ) will appear as two distinct doublets of doublets, while the single vinyl proton (-CH =CH₂) will appear as a doublet of doublets further downfield. Expected signals are similar to those for methyl 4-vinylbenzoate, which appear at δ 5.38 (d), 5.86 (d), and 6.75 (dd).[7]

-

Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals:

-

Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is the most deshielded.[9]

-

Aromatic Carbons (δ 125-140 ppm): Six signals will be present. The two carbons attached to the substituents (C1 and C3) will be distinct from the four C-H carbons.

-

Vinyl Carbons (δ 115-140 ppm): The two carbons of the vinyl group will appear in the alkene region.

-

Methyl Carbon (δ ~52 ppm): The methyl group carbon will appear as a sharp signal in the aliphatic region.[9]

Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum are used to identify the functional groups:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹ .

-

C=C Stretch (Aromatic & Vinyl): Medium intensity bands around 1600-1640 cm⁻¹ .

-

C-O Stretch (Ester): A strong band in the fingerprint region, typically around 1250-1280 cm⁻¹ .

-

=C-H Bending (Vinyl): Characteristic bands for out-of-plane bending around 910 cm⁻¹ and 990 cm⁻¹ .

-

=C-H Bending (Aromatic): Bands corresponding to the 1,3-substitution pattern, typically in the 690-900 cm⁻¹ region.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a standard procedure for the synthesis of poly(this compound).

Objective: To synthesize poly(this compound) via solution polymerization.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Nitrogen or Argon gas line

-

Oil bath

Procedure:

-

Monomer Purification: Pass this compound through a short column of basic alumina to remove any inhibitor (e.g., TBC).

-

Reaction Setup: In a 100 mL Schlenk flask, dissolve this compound (10.0 g, 61.6 mmol) and AIBN (0.101 g, 0.616 mmol, 1 mol% relative to monomer) in 40 mL of anhydrous toluene.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Backfill the flask with an inert gas (N₂ or Ar).

-

Expertise Note: Oxygen is a diradical that readily reacts with radical species, terminating polymerization chains prematurely. Thorough degassing is critical for achieving high molecular weight polymers.

-

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture. Let the reaction proceed for 12-24 hours.

-

Isolation and Purification:

-

Cool the reaction to room temperature. The solution will likely be viscous.

-

Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring vigorously. The polymer will precipitate as a white solid.

-

Trustworthiness Note: Precipitation into a non-solvent is a crucial purification step. It separates the high molecular weight polymer from unreacted monomer, initiator fragments, and low molecular weight oligomers, which remain dissolved in the methanol/toluene mixture.

-

-

Drying: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh methanol. Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

-

Characterization: Confirm the structure of the resulting polymer using ¹H NMR and determine its molecular weight and polydispersity via Gel Permeation Chromatography (GPC).

Applications in Research and Development

The unique structure of this compound makes it a valuable component in several areas:

-

Specialty Polymers: It is used to synthesize polymers with tunable properties. The pendant ester groups can be hydrolyzed to create polyanions, which are used in applications such as ion-exchange resins, hydrogels, and pH-responsive drug delivery systems.

-

Copolymerization: It can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) to precisely control the chemical and physical properties of the resulting copolymer, such as its glass transition temperature, solubility, and refractive index.

-

Organic Synthesis: As a bifunctional molecule, it can be used as a building block in the synthesis of more complex molecules where a vinyl group is desired for subsequent reactions like cross-metathesis or Heck coupling, while the ester serves as a handle for other transformations.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Hazards: It is known to cause skin, eye, and respiratory irritation.[4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere to prevent premature polymerization and degradation.[1]

References

-

Chemsrc. Benzoic acid, 3-ethenyl-, methyl ester | CAS#:38383-50-5. [Link]

-

LookChem. Cas 38383-50-5,Benzoic acid, 3-ethenyl-, methyl ester. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem, National Institutes of Health. Methyl 3-ethenylbenzoate. [Link]

-

Chegg.com. Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. Benzoic acid, 3-ethenyl-, methyl ester | CAS#:38383-50-5 | Chemsrc [chemsrc.com]

- 4. Methyl 3-ethenylbenzoate | C10H10O2 | CID 12541495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. cas 38383-50-5|| where to buy this compound [chemenu.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

Methyl 3-vinylbenzoate: A Comprehensive Guide to Molecular Structure, Synthesis, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-vinylbenzoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, polymer science, and materials research. Possessing both a reactive vinyl group and a methyl ester, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. The vinyl moiety readily participates in polymerization and palladium-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed or otherwise modified, providing a secondary point for chemical diversification. Its utility as a precursor for specialized polymers and as an intermediate in the synthesis of pharmaceutical compounds makes a thorough understanding of its properties and handling essential for researchers.[1]

This guide provides a detailed examination of this compound, from its fundamental molecular properties to a field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. We will delve into the causality behind experimental choices and present a self-validating framework for its spectroscopic characterization, ensuring researchers can confidently synthesize, purify, and verify this valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted at the 1- and 3-positions with a methyl ester group and a vinyl (ethenyl) group, respectively. This meta-substitution pattern influences the electronic and steric properties of the molecule, impacting its reactivity in subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38383-50-5 | |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Benzoic acid, 3-ethenyl-, methyl ester | [2] |

| Physical Form | Liquid | |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and mild reaction conditions in forming carbon-carbon bonds.[3][4] For the synthesis of this compound, this reaction provides an efficient method to introduce the vinyl group onto the aromatic ring. The chosen strategy involves coupling methyl 3-bromobenzoate with a vinylboron reagent.

Principle and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[3]

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) species.

-

Transmetalation: In the presence of a base, the vinyl group is transferred from the boron atom to the palladium center. The base is crucial for activating the organoboron compound, forming a more nucleophilic "ate" complex that facilitates this step.

-

Reductive Elimination: The newly coupled product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3]

The choice of a stable vinylboron source, such as potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex, is advantageous over the less stable vinylboronic acid, ensuring reproducibility and ease of handling.[5]

Detailed Experimental Protocol

Reagents & Equipment:

-

Methyl 3-bromobenzoate

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), anhydrous

-

Solvent: 1,4-Dioxane and water (or Toluene/water)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate catalyst (0.02 eq) and the phosphine ligand (0.04-0.05 eq) in a small amount of the organic solvent until a homogeneous mixture is formed. This pre-formation of the active catalyst is critical for ensuring efficient initiation of the reaction.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., dioxane/water 4:1, v/v) to the flask via syringe, followed by the addition of the prepared catalyst solution.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers. The purpose of the aqueous wash is to remove the inorganic base and boron byproducts.

-

Washing: Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis and purification workflow.

Spectroscopic Characterization and Data Interpretation

Accurate characterization is paramount to confirm the identity and purity of the synthesized product. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹H NMR provides precise information about the electronic environment, connectivity, and number of different types of protons in the molecule.

-

Expected Spectrum (in CDCl₃, 400 MHz):

-

Vinyl Protons: Three distinct signals are expected for the -CH=CH₂ group.

-

A doublet of doublets (dd) around δ 6.70-6.80 ppm corresponding to the internal vinyl proton (-CH =CH₂), with coupling constants of approximately J = 17.6 Hz (trans) and J = 10.8 Hz (cis).

-

A doublet (d) around δ 5.80-5.90 ppm for the trans-alkene proton (-CH=CH H, trans to the ring), J ≈ 17.6 Hz.

-

A doublet (d) around δ 5.30-5.40 ppm for the cis-alkene proton (-CH=CHH , cis to the ring), J ≈ 10.8 Hz.

-

-

Aromatic Protons: The four protons on the benzene ring will appear in the δ 7.30-8.10 ppm region. The exact splitting pattern can be complex but will integrate to 4H. Typically, one might observe a singlet-like signal for the proton between the two substituents and multiplets for the other three.

-

Methyl Ester Protons: A sharp singlet (s) integrating to 3H will be observed around δ 3.90 ppm, characteristic of the -OCH₃ group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹³C NMR identifies all unique carbon environments within the molecule.

-

Expected Spectrum (in CDCl₃, 100 MHz):

-

Carbonyl Carbon: A signal around δ 166-167 ppm for the ester C=O.

-

Aromatic & Vinyl Carbons: A cluster of signals between δ 115-140 ppm.

-

Vinyl -C H=CH₂: ~δ 136-137 ppm.

-

Vinyl -CH=C H₂: ~δ 115-117 ppm.

-

Aromatic carbons: Four signals for the protonated carbons and two quaternary carbon signals (one attached to the ester, one to the vinyl group) will appear in the aromatic region.

-

-

Methyl Carbon: A signal around δ 52 ppm for the -OCH₃ group.

-

IR (Infrared) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Key Absorptions:

-

~3080 cm⁻¹: C-H stretching of the vinyl and aromatic groups.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

-

~1720-1725 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the conjugated ester.[6][7]

-

~1630 cm⁻¹: C=C stretching of the vinyl group.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1280-1300 cm⁻¹: C-O stretching of the ester group.

-

Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation patterns, which aids in structural confirmation.

-

Expected Result (Electron Ionization, EI):

-

Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.[2]

-

Key Fragments: A prominent peak at m/z = 131, resulting from the loss of the methoxy group (-OCH₃). Another significant peak may be observed at m/z = 103, corresponding to the loss of the entire ester group (-COOCH₃).

-

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~6.75 ppm (dd) | -CH =CH₂ |

| ~5.85 ppm (d) | -CH=CH H (trans) | ||

| ~5.35 ppm (d) | -CH=CHH (cis) | ||

| ~7.30-8.10 ppm (m) | Ar-H | ||

| ~3.90 ppm (s) | -OCH ₃ | ||

| ¹³C NMR | Chemical Shift (δ) | ~166.5 ppm | C =O |

| ~137 ppm | Ar-C -CH=CH₂ | ||

| ~136.5 ppm | -C H=CH₂ | ||

| ~116 ppm | -CH=C H₂ | ||

| ~52.2 ppm | -OC H₃ | ||

| IR | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ | C=O Stretch (Ester) |

| ~1630 cm⁻¹ | C=C Stretch (Vinyl) | ||

| ~1290 cm⁻¹ | C-O Stretch (Ester) | ||

| MS | Mass-to-charge (m/z) | 162 | [M]⁺ |

| 131 | [M-OCH₃]⁺ |

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This guide has outlined the essential technical details for the synthesis and characterization of this compound. The Suzuki-Miyaura coupling provides a robust and reliable pathway to this versatile building block. By adhering to the detailed protocols and leveraging the comprehensive spectroscopic data provided, researchers can confidently produce and validate high-purity material for applications in drug discovery, polymer chemistry, and advanced materials development.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

A-Level Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Retrieved from [Link]

-

ResearchGate. (n.d.). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

- Google Patents. (n.d.). GB636196A - Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids.

-

LookChem. (n.d.). methyl 2-vinylbenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

mVOC. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Chegg.com. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

-

Chegg.com. (2020). Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance. Retrieved from [Link]

-

Restek. (n.d.). Methyl benzoate. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum HMDB0033968_c_ms_101484 for Methyl benzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciencing.com [sciencing.com]

- 7. Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance | Chegg.com [chegg.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-vinylbenzoate

Introduction: The Structural Elucidation Challenge

Methyl 3-vinylbenzoate (C₁₀H₁₀O₂) is an aromatic ester containing a vinyl substituent at the meta position of the benzene ring. This substitution pattern presents a unique spectroscopic puzzle, as the vinyl group's electronic effects influence the chemical environment of the entire molecule. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity and purity, which are critical parameters in any synthetic chemistry workflow, particularly in drug development where structural integrity is paramount.

This guide will walk through the predicted spectroscopic data for this compound, providing a rationale for the expected chemical shifts, absorption bands, and fragmentation patterns based on established principles and data from related structures like methyl benzoate and methyl 4-vinylbenzoate.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedure for obtaining the spectroscopic data discussed in this guide. The process is designed to ensure data quality and integrity.

Caption: Standard workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra by considering the additive effects of the meta-substituents on the benzene ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the methyl ester group and the electron-donating/conjugating effect of the vinyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | s (singlet) | - |

| H-4 | ~7.8 | d (doublet) | ~7.7 |

| H-5 | ~7.4 | t (triplet) | ~7.7 |

| H-6 | ~7.6 | d (doublet) | ~7.7 |

| H-1' (vinyl) | ~6.7 | dd (doublet of doublets) | ~17.6, ~10.9 |

| H-2'a (vinyl, trans) | ~5.8 | d (doublet) | ~17.6 |

| H-2'b (vinyl, cis) | ~5.3 | d (doublet) | ~10.9 |

| -OCH₃ | ~3.9 | s (singlet) | - |

Rationale for Predictions:

-

Aromatic Protons: The protons on the aromatic ring will be deshielded due to the ring current and the electron-withdrawing ester group. The proton at the 2-position (H-2), being situated between two substituents, is expected to be the most deshielded and appear as a singlet. The other aromatic protons will exhibit typical ortho and meta coupling.

-

Vinyl Protons: The vinyl group will present a characteristic AMX spin system. The proton on the carbon attached to the ring (H-1') will be a doublet of doublets due to coupling with the two terminal vinyl protons. The terminal protons (H-2'a and H-2'b) will show geminal coupling (which is often too small to be resolved) and cis/trans coupling to H-1'.

-

Methyl Protons: The methyl group of the ester will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~166 |

| C-1 (aromatic) | ~131 |

| C-2 (aromatic) | ~129 |

| C-3 (aromatic) | ~137 |

| C-4 (aromatic) | ~128 |

| C-5 (aromatic) | ~128 |

| C-6 (aromatic) | ~130 |

| C-1' (vinyl) | ~136 |

| C-2' (vinyl) | ~115 |

| -OCH₃ | ~52 |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be significantly deshielded, appearing around 166 ppm.[1][2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the ester group (C-1) and the carbon attached to the vinyl group (C-3) will have distinct chemical shifts from the other aromatic carbons.

-

Vinyl Carbons: The two carbons of the vinyl group will have characteristic shifts, with the terminal carbon (C-2') being more shielded than the one attached to the aromatic ring (C-1').

-

Methyl Carbon: The methyl carbon will appear in the typical region for an ester methyl group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, the vinyl group, and the aromatic ring.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1720 - 1700 | Strong |

| C-O stretch (ester) | 1300 - 1100 | Strong |

| =C-H stretch (aromatic) | 3100 - 3000 | Medium |

| =C-H stretch (vinyl) | 3080 - 3010 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C=C stretch (vinyl) | ~1630 | Medium |

| =C-H bend (vinyl, out-of-plane) | 990 and 910 | Strong |

| C-H bend (aromatic, out-of-plane) | 900 - 690 | Strong |

Rationale for Predictions:

-

Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1715 cm⁻¹.[3] The C-O stretching vibrations will appear in the fingerprint region.

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The =C-H stretching will be observed just above 3000 cm⁻¹.

-

Vinyl Group: The C=C stretch of the vinyl group is expected around 1630 cm⁻¹. The out-of-plane bending vibrations of the vinyl =C-H bonds are particularly diagnostic, appearing as two strong bands around 990 and 910 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.

-

Base Peak: The base peak is predicted to be at m/z = 131, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. This forms a stable acylium ion.

-

Other Significant Fragments:

-

m/z = 103: Loss of the entire ester group (•COOCH₃) from the molecular ion.

-

m/z = 77: Represents the phenyl cation, a common fragment for benzene derivatives.

-

m/z = 59: Corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).

-

Sources

Methyl 3-vinylbenzoate: A Guide to Sourcing and Application in Pharmaceutical Research

An In-Depth Technical Guide for Researchers

As a cornerstone for innovation in medicinal chemistry and material science, the quality of starting materials dictates the success of research and development endeavors. Methyl 3-vinylbenzoate (CAS No. 38383-50-5), a bifunctional aromatic compound, serves as a versatile building block in the synthesis of complex molecules and polymers. Its structure, featuring both a vinyl group amenable to polymerization and addition reactions, and a methyl ester group that can be readily hydrolyzed or derivatized, makes it a valuable precursor for a wide array of target compounds.[1]

This guide provides drug development professionals with a comprehensive framework for selecting commercial suppliers of this compound, ensuring the procurement of high-quality material, and outlining its applications in synthetic chemistry.

Supplier Qualification: A Framework for Ensuring Quality

The selection of a chemical supplier extends beyond mere availability and cost. For research that may contribute to a regulatory submission, a supplier's adherence to quality standards is paramount. The criteria below form a robust basis for qualifying a potential supplier.

Purity, Impurities, and Analytical Validation

The absolute purity of a chemical building block is a critical quality attribute (CQA) that directly impacts the outcome of a synthesis.[2] Regulatory bodies establish stringent criteria for the characterization and control of impurities in drug substances and products.[3][4]

-

Purity Specifications: For research applications, a purity of ≥95% is often a minimum requirement, with higher purities (≥97% or ≥99%) preferred for sensitive applications or when developing synthetic routes for active pharmaceutical ingredients (APIs).

-

Impurity Profile: Beyond the main component, the impurity profile is critical. Impurities can arise from the manufacturing process or degradation during storage.[3] It is essential to understand which impurities are present, as they may interfere with downstream reactions or introduce toxicological risks. According to ICH Q3B(R2) guidelines, degradation products should be monitored and reported.[5]

-

Analytical Documentation: A supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the analytical methods used (e.g., GC, HPLC, ¹H NMR) and the results, confirming that the material meets the specified criteria. The CoA serves as a critical quality standard proposed by the manufacturer.[3]

Documentation and Safety

Comprehensive documentation is the hallmark of a reputable supplier.

-

Certificate of Analysis (CoA): As the primary quality document, the CoA should be lot-specific and readily available. Researchers should scrutinize the CoA for completeness and clarity.

-

Safety Data Sheet (SDS): The SDS is a critical document outlining the hazards, handling, storage, and emergency procedures for the chemical.[6][7] Key information for this compound includes its hazard statements (e.g., H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation) and precautionary statements for safe handling.

Commercial Suppliers of this compound

Several chemical suppliers provide this compound for research purposes. The following table summarizes key information for prominent vendors.

| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities | Key Features & Storage |

| Sigma-Aldrich (via Ambeed) | This compound | 38383-50-5 | 95% | 100 mg, 250 mg, 1 g | Liquid form. Shipped in a cold pack. Recommended storage in a freezer under -20°C. |

| ChemScene | This compound | 38383-50-5 | Not specified | Custom synthesis offered | Provides basic chemical properties (Formula: C10H10O2, MW: 162.19).[8] |

| Fisher Scientific (via eMolecules/AstaTech) | This compound | 38383-50-5 | 95.0% | 0.25 g | Sourced via the eMolecules platform from AstaTech.[9] |

Note: Availability and specifications are subject to change. Researchers should always verify current information directly with the supplier.

Essential Protocols for Handling and Quality Control

Adherence to proper protocols for handling and verification is essential for both safety and experimental integrity.

Safe Handling and Storage Protocol

Based on safety data sheets, the following protocol should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7][10]

-

Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6][7][11] Take precautionary measures against static discharge.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][11] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[10] Prevent entry into drains and waterways.[6]

Incoming Material Verification Workflow

It is best practice to independently verify the identity and purity of critical starting materials upon receipt. This self-validating system ensures experimental reproducibility.

Step-by-Step Protocol:

-

Documentation Review: Cross-reference the received material's label with the purchase order and the supplier's Certificate of Analysis. Ensure the lot number and specifications match.

-

Visual Inspection: Examine the material for any inconsistencies in appearance (e.g., color, presence of particulates) compared to the supplier's description (typically a liquid).

-

Identity Confirmation (¹H NMR): Prepare a sample and acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum. Compare the resulting spectrum with literature data or the supplier's reference to confirm the chemical structure.

-

Purity Assessment (GC or HPLC): Perform Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity stated on the CoA. This analysis will also reveal the presence of any significant impurities not reported by the supplier.

Caption: Incoming material quality control workflow.

Applications in Synthetic Chemistry

This compound is a valuable intermediate due to its orthogonal reactive sites. The vinyl group can participate in various transformations, including polymerization, Heck coupling, and hydroboration-oxidation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

This dual reactivity is particularly useful in the construction of complex molecular scaffolds. For example, the vinyl moiety can be used to form a polymer backbone, with the ester group serving as a handle for subsequent functionalization to attach bioactive molecules.

The following diagram illustrates a representative synthetic pathway where this compound is first incorporated into a polymer chain via radical polymerization, followed by hydrolysis of the pendant ester groups to yield a functionalized poly(acrylic acid) derivative.

Caption: Polymerization and subsequent functionalization.

By carefully selecting high-purity starting materials and verifying their quality, researchers can build a solid foundation for the synthesis of novel compounds, accelerating the pace of discovery in drug development and materials science.

References

-

ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Methyl 4-vinylbenzoate - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- US6313340B1 - Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions - Google Patents. (n.d.). Google Patents.

-

Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020, April 14). FDA. Retrieved from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

-

Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Guidance for Industry #169 - Drug Substance. (n.d.). FDA. Retrieved from [Link]

-

ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (n.d.). European Medicines Agency. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. eMolecules this compound | 38383-50-5 | MFCD06203923 | 0.25g, | Fisher Scientific [fishersci.com]

- 10. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]

- 11. gustavus.edu [gustavus.edu]

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

Methyl 3-vinylbenzoate is a versatile organic compound utilized in various research and development applications, particularly in the synthesis of novel polymers and pharmaceutical intermediates. Its unique structure, incorporating both an ester and a vinyl group, presents a specific set of handling and safety considerations. This guide provides an in-depth analysis of the safety profile of this compound, offering a framework for its safe handling, storage, and disposal, grounded in established scientific principles. The core objective is to empower laboratory personnel with the knowledge to mitigate risks and foster a secure research environment.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of the physicochemical properties of a substance is the foundation of a robust safety protocol. These properties dictate its behavior under various conditions and inform the necessary precautions.

| Property | Value | Source |

| CAS Number | 38383-50-5 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Physical Form | Liquid | |

| Purity | 95% | |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

1.1. GHS Hazard Classification and Statements

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

1.2. The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant properties of this compound can be attributed to its chemical structure. The ester group can be hydrolyzed to benzoic acid and methanol, both of which can cause irritation. The vinyl group, being an unsaturated moiety, can potentially react with biological macromolecules, contributing to the irritant effect. Respiratory irritation likely stems from the compound's volatility, allowing it to be inhaled and interact with the sensitive tissues of the respiratory tract.

Section 2: A Proactive Approach to Safe Handling

Safe handling of this compound requires a multi-faceted approach, encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[1] The airflow within the fume hood will also help to contain any potential spills.

-